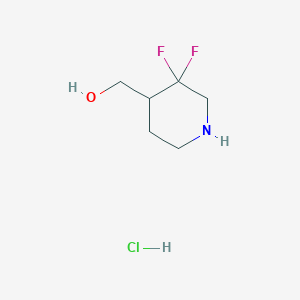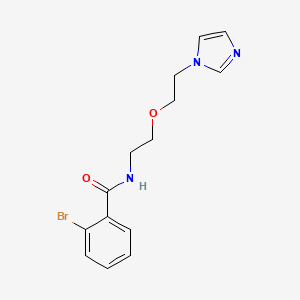
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as PFK-158, and it is a potent inhibitor of PFKFB3, an enzyme that plays a crucial role in regulating the glycolytic pathway.
Scientific Research Applications
Synthetic Methodologies and Biological Activities
The compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide is a part of broader research into heterocyclic compounds, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. This section summarizes the findings from various studies on compounds related to or having structural similarities with the specified chemical, focusing on their synthetic methodologies and potential in various biological applications.
Novel Synthesis Approaches and Anticancer Activity : Research on fluoro-substituted benzo[b]pyran derivatives, which share structural motifs with the specified compound, has demonstrated promising anticancer activity against lung, breast, and CNS cancer cell lines. The synthesis of these compounds involves condensation and treatment processes to yield pyrazole and pyrimidine thione derivatives, among others. This work highlights the synthetic versatility of such compounds and their potential as anticancer agents (Hammam et al., 2005).
Heterocyclic Synthesis for Polyfunctional Derivatives : A study by Mohareb et al. (2004) delves into the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, exploring their reactivity towards active methylene reagents to give rise to pyran, pyridine, and pyridazine derivatives. This research is crucial for understanding the synthetic pathways leading to novel heterocyclic compounds with potential pharmacological applications (Mohareb et al., 2004).
Potential Antipsychotic Agents : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlight the discovery of novel potential antipsychotic agents that do not interact with dopamine receptors, showcasing an alternative therapeutic mechanism. This research signifies the importance of structural diversity in discovering new drugs with unique modes of action (Wise et al., 1987).
Anti-inflammatory Activity : The synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity highlights the potential therapeutic benefits of fluoro-substituted benzamide derivatives. This work underscores the importance of structural innovation in developing new anti-inflammatory drugs (Sunder et al., 2013).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c17-12-3-1-4-13(18)15(12)16(22)19-9-14(11-5-8-23-10-11)21-7-2-6-20-21/h1-8,10,14H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUZZFKXDQZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2643519.png)
![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)

![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)


